molecular formula C8H6F2O2 B1437853 2,3-Difluoro-5-methylbenzoic acid CAS No. 1003709-96-3

2,3-Difluoro-5-methylbenzoic acid

Cat. No.: B1437853
CAS No.: 1003709-96-3
M. Wt: 172.13 g/mol
InChI Key: PJDCKKOTZDVVOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Difluoro-5-methylbenzoic acid is an organic compound with the molecular formula C8H6F2O2. It is a derivative of benzoic acid, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 3 positions, and a methyl group is attached at the 5 position. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Safety and Hazards

2,3-Difluoro-5-methylbenzoic acid is classified as potentially harmful. It may cause respiratory irritation (H335), skin irritation (H315), and serious eye irritation (H319). Precautionary measures include avoiding breathing dust and contact with skin and eyes, wearing protective clothing, gloves, safety glasses, and using a dust respirator .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-5-methylbenzoic acid can be achieved through several methods. One common approach involves the fluorination of 5-methylbenzoic acid using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction typically occurs under mild conditions and yields the desired difluorinated product .

Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 5-methylbenzoic acid is coupled with a difluorobenzene derivative in the presence of a palladium catalyst. This method is advantageous due to its high selectivity and mild reaction conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale fluorination processes using specialized equipment to handle the fluorinating agents safely. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through crystallization or distillation to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-5-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,3-Difluoro-5-methylbenzoic acid in various applications depends on its chemical structure. The presence of fluorine atoms enhances the compound’s stability and reactivity. In pharmaceuticals, the fluorine atoms can influence the compound’s interaction with biological targets, such as enzymes or receptors, by altering the electronic distribution and increasing binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Difluoro-5-methylbenzoic acid is unique due to the specific positioning of the fluorine atoms and the methyl group, which can significantly influence its chemical reactivity and physical properties. This unique structure makes it a valuable compound in the synthesis of specialized chemicals and pharmaceuticals .

Properties

IUPAC Name

2,3-difluoro-5-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O2/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJDCKKOTZDVVOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80661259
Record name 2,3-Difluoro-5-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003709-96-3
Record name 2,3-Difluoro-5-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Difluoro-5-methylbenzoic acid
Reactant of Route 2
Reactant of Route 2
2,3-Difluoro-5-methylbenzoic acid
Reactant of Route 3
Reactant of Route 3
2,3-Difluoro-5-methylbenzoic acid
Reactant of Route 4
Reactant of Route 4
2,3-Difluoro-5-methylbenzoic acid
Reactant of Route 5
2,3-Difluoro-5-methylbenzoic acid
Reactant of Route 6
Reactant of Route 6
2,3-Difluoro-5-methylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.